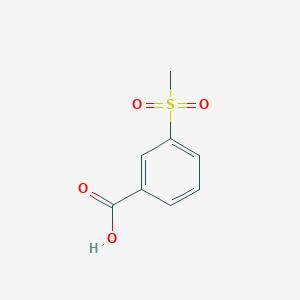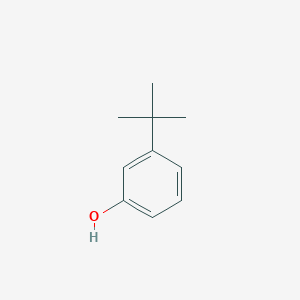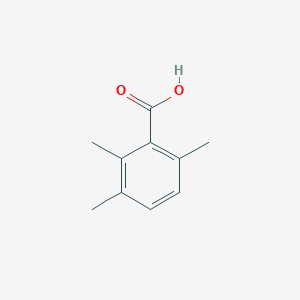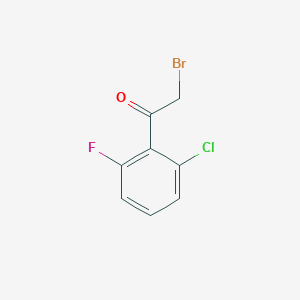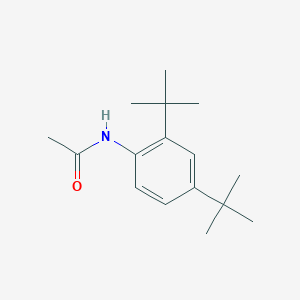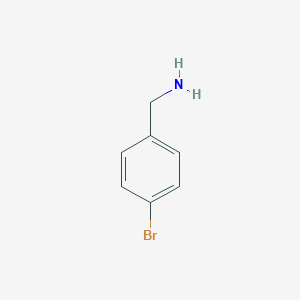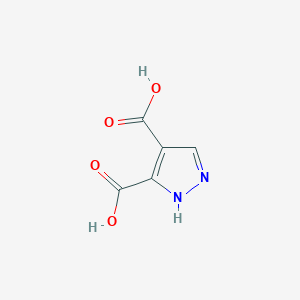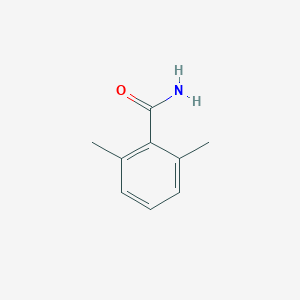
3,5-ジ-tert-ブチルアニリン
概要
説明
3,5-Di-tert-butylaniline, also known as 3,5-DTB, is an organic compound belonging to the family of tertiary amines. It is an aromatic compound with a molecular formula of C9H17N. It is a colorless liquid with a boiling point of 160°C and a melting point of -87°C. 3,5-DTB is used in a variety of industrial and scientific applications. It is also used as a precursor to other compounds in the synthesis of pharmaceuticals, dyes, and agrochemicals.
科学的研究の応用
化学的性質
“3,5-ジ-tert-ブチルアニリン”は、分子式C14H23N、分子量205.345 g/molの化学化合物です . 融点は54°Cから57°Cです . この化合物は、“3,5-di-t-butylaniline”、“benzenamine, 3,5-bis 1,1-dimethylethyl”、“acmc-1cdyp”、“3,5-ditert-butylphenylamine”、“3,5-bis tert-butyl aniline”、“3,5-di-tert-butylphenylamine”、“3,5-bis tert-butyl phenylamine”など、いくつかの別名で知られています .
親油性ウェッジの合成
“3,5-ジ-tert-ブチルアニリン”のユニークな用途の1つは、親油性ウェッジの合成です。 酢酸と塩酸の還流混合物中で、2-アミノ-6-クロロピリミジン-4-オールと反応させます . このプロセスは、有機化学の分野で重要です。
グラファイトへのグラフト
“3,5-ジ-tert-ブチルアニリン”は、アリルラジカルを高配向熱分解黒鉛(HOPG)に共有結合的にグラフトするために使用できます。 これは、3,5-ビス-tert-ブチル-ジアゾニウムカチオン(3,5-TBD)の電気化学的還元によって達成されます . この用途は、特に材料科学とナノテクノロジーにおいて関連性があります。
安全性と取り扱い
この化合物は、皮膚刺激剤、眼刺激剤に分類され、呼吸器の刺激を引き起こす可能性があります . そのため、研究環境では、ダストマスク、アイシールド、手袋などの個人用保護具を使用して注意深く取り扱うことが重要です .
市販
“3,5-ジ-tert-ブチルアニリン”は、サーモフィッシャーサイエンティフィックケミカルズやミリポアシグマなど、いくつかのサプライヤーから市販されています
Safety and Hazards
作用機序
Target of Action
3,5-Di-tert-butylaniline is a chemical compound with the molecular formula C14H23N It’s known to be used in the synthesis of lipophilic wedges , suggesting it may interact with lipid structures or pathways.
Mode of Action
It is known to react with 2-amino-6-chloropyrimidin-4-ol in a refluxing mixture of acetic and hydrochloric acid to synthesize lipophilic wedges . This suggests that it may interact with its targets through chemical reactions under specific conditions.
Biochemical Pathways
Given its role in the synthesis of lipophilic wedges , it may be involved in lipid-related biochemical pathways.
Pharmacokinetics
It’s soluble in alcohol and benzene , which may influence its absorption and distribution in the body.
Result of Action
As a reactant in the synthesis of lipophilic wedges , it may contribute to the properties of the resulting compounds.
Action Environment
The action of 3,5-Di-tert-butylaniline can be influenced by environmental factors. For instance, its reactions are carried out in a refluxing mixture of acetic and hydrochloric acid , indicating that the compound’s activity may be dependent on specific chemical environments. Furthermore, it’s recommended to store the compound in a dark place, sealed, and in a dry room temperature environment , suggesting that light, air, and moisture may affect its stability and efficacy.
特性
IUPAC Name |
3,5-ditert-butylaniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H23N/c1-13(2,3)10-7-11(14(4,5)6)9-12(15)8-10/h7-9H,15H2,1-6H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MJKNHXCPGXUEDO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC(=CC(=C1)N)C(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H23N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80178493 | |
| Record name | 3,5-Di-tert-butylaniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80178493 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
205.34 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
2380-36-1 | |
| Record name | 3,5-Bis(1,1-dimethylethyl)benzenamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2380-36-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3,5-Di-tert-butylaniline | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002380361 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3,5-Di-tert-butylaniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80178493 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3,5-di-tert-butylaniline | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.017.431 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What makes 3,5-Di-tert-butylaniline particularly interesting in coordination chemistry?
A: 3,5-Di-tert-butylaniline, when modified to contain a thiol group (forming an o-aminothiophenol), displays a fascinating non-innocent character as a ligand. [] This means that it can exist in multiple oxidation states within a metal complex, influencing the overall electronic structure and properties of the compound.
Q2: How does the non-innocent nature of o-aminothiophenolates derived from 3,5-Di-tert-butylaniline manifest in metal complexes?
A: Studies have shown that upon coordination to metals like Nickel(II), Palladium(II), and Platinum(II), the o-aminothiophenolate ligand can exist not only in its reduced form (o-aminothiophenolate(1-)), but also as a π-radical species called o-iminothionebenzosemiquinonate(1-). [] This radical character significantly contributes to the electronic and magnetic properties of the resulting complexes.
Q3: Can you provide an example of how the oxidation state of the o-aminothiophenolate ligand, derived from 3,5-Di-tert-butylaniline, is determined in a metal complex?
A: Researchers utilize a variety of techniques, including X-ray crystallography, electron paramagnetic resonance (EPR) spectroscopy, and electrochemistry. For instance, X-ray crystallography of complexes with the o-aminothiophenolate ligand, derived from 3,5-Di-tert-butylaniline, reveals distinct bond lengths and angles depending on the ligand's oxidation state. [] EPR spectroscopy helps identify the presence of unpaired electrons, characteristic of radical species. []
Q4: Are there other examples of 3,5-Di-tert-butylaniline derivatives acting as non-innocent ligands?
A: Yes, research has shown that the benzene-1,2-dithiolato ligand, structurally related to the o-aminothiophenolates and also incorporating the 3,5-Di-tert-butylbenzene moiety, displays similar non-innocent behavior in complexes with Molybdenum and Tungsten. [] These complexes, initially assigned as M(VI) (d0) species, have been re-classified as M(V) (d1) systems with a ligand-centered radical. []
Q5: Beyond coordination chemistry, has 3,5-Di-tert-butylaniline been studied in other contexts?
A: Yes, the influence of the bulky tert-butyl groups on the reactivity of 3,5-Di-tert-butylaniline derivatives has been a subject of investigation. Studies have examined the dissociation constants of 2-halo-3,5-Di-tert-butylanilines and the rates of deacetylation of their corresponding acetanilides. [, ] These studies shed light on the steric effects imposed by the tert-butyl substituents.
Q6: Are there any applications of cyclotriphosphazene derivatives containing 3,5-Di-tert-butylaniline?
A: Research explored the synthesis and photophysical properties of cyclotriphosphazene derivatives incorporating Schiff base ligands derived from 3,5-Di-tert-butylaniline. [] These compounds showed interesting emission properties in the visible light range, indicating potential applications in materials science and sensing.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





